Salbutamon Hydrochloride

Descripción

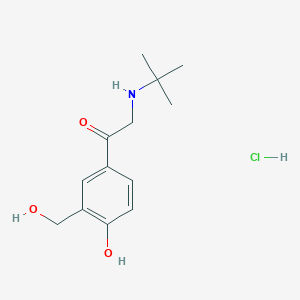

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

2-(tert-butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,14-16H,7-8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFWSQQUAGFEQOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)C1=CC(=C(C=C1)O)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608457 | |

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41489-89-8 | |

| Record name | 2-(tert-Butylamino)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Salbutamol Hydrochloride EP Impurity J | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of Salbutamol Hydrochloride in Bronchial Smooth Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the therapeutic action of salbutamol hydrochloride in the relaxation of bronchial smooth muscle. The document details the signaling pathways, presents quantitative data on its pharmacological activity, and outlines key experimental protocols for its study.

Core Mechanism of Action: Beta-2 Adrenergic Receptor Agonism

Salbutamol is a short-acting, selective beta-2 adrenergic receptor agonist.[1] Its primary therapeutic effect in asthma and other obstructive airway diseases is the relaxation of bronchial smooth muscle, leading to bronchodilation.[2][3] This action is initiated by the binding of salbutamol to the beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of airway smooth muscle cells.[4][5] The R-isomer of salbutamol has a significantly higher affinity for the beta-2 receptor, approximately 150 times greater than the S-isomer.[1]

Upon binding, salbutamol induces a conformational change in the beta-2 adrenergic receptor, leading to the activation of the associated heterotrimeric Gs protein.[5] This activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the alpha subunit of the Gs protein (Gαs). The activated Gαs-GTP complex then dissociates from the beta-gamma subunits and stimulates the membrane-bound enzyme adenylyl cyclase.[4][5]

Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a crucial second messenger in this signaling cascade.[2][4] The subsequent increase in intracellular cAMP levels is the central event that orchestrates the downstream effects leading to smooth muscle relaxation.[6]

Figure 1: Salbutamol-induced signaling cascade in bronchial smooth muscle cells.

Downstream Effects of Elevated cAMP

The increase in intracellular cAMP concentration initiates several parallel pathways that collectively lead to the relaxation of bronchial smooth muscle.

Activation of Protein Kinase A (PKA)

A primary effector of cAMP is Protein Kinase A (PKA).[4] Activated PKA phosphorylates several target proteins within the smooth muscle cell, leading to:

-

Reduction of Intracellular Calcium ([Ca2+]i): PKA-mediated phosphorylation is believed to inhibit the influx of Ca2+ through voltage-gated channels and enhance the efflux of Ca2+ from the cell.[7][8] Salbutamol has been shown to decrease the frequency of acetylcholine-induced [Ca2+]i oscillations in a concentration-dependent manner, with complete inhibition at 1 µM.[7][8] This reduction in cytosolic free calcium is a critical step in promoting relaxation.

-

Inhibition of Myosin Light Chain Kinase (MLCK): PKA can phosphorylate and thereby inhibit the activity of Myosin Light Chain Kinase (MLCK).[9] MLCK is a key enzyme responsible for phosphorylating the regulatory light chain of myosin, a prerequisite for the interaction of myosin with actin and subsequent muscle contraction.

-

Activation of Myosin Light Chain Phosphatase (MLCP): There is evidence to suggest that PKA may also activate Myosin Light Chain Phosphatase (MLCP), the enzyme that dephosphorylates the myosin light chain, further promoting relaxation.

PKA-Independent Mechanisms

While PKA is a major mediator, some cAMP-dependent effects may occur through other pathways, such as the activation of Exchange Protein directly Activated by cAMP (Epac).

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters that define the pharmacological activity of salbutamol in bronchial smooth muscle.

Table 1: Binding Affinity of Salbutamol for Beta-2 Adrenergic Receptors

| Parameter | Value | Cell/Tissue Type | Reference |

| Selectivity (β2 vs β1) | 29-fold | Not specified | [1] |

| R-isomer vs S-isomer affinity | R-isomer has 150x greater affinity | Not specified | [1] |

Table 2: Functional Potency of Salbutamol in Bronchial Smooth Muscle Cells

| Parameter | Value | Cell/Tissue Type | Reference |

| cAMP Formation | |||

| EC50 | 0.6 µM | Cultured Human Airway Smooth Muscle (HASM) cells | [7] |

| Relaxation of Pre-contracted Tissue | |||

| Potency (vs. Isoprenaline) | Isoprenaline > Salbutamol | Murine Tracheas |

Table 3: Effect of Salbutamol on Intracellular Calcium

| Concentration | Effect | Cell/Tissue Type | Reference |

| 1 nM - 1 µM | Concentration-dependent decrease in the frequency of acetylcholine-induced [Ca2+]i oscillations | Porcine Airway Smooth Muscle (ASM) cells | [7][8] |

| 1 µM | Complete inhibition of [Ca2+]i oscillations | Porcine Airway Smooth Muscle (ASM) cells | [7][8] |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of salbutamol.

Radioligand Binding Assay for Beta-2 Adrenergic Receptor Affinity

This assay determines the binding affinity (Ki) of salbutamol to the beta-2 adrenergic receptor.

-

Principle: Competition between unlabeled salbutamol and a radiolabeled ligand (e.g., [3H]-dihydroalprenolol) for binding to the beta-2 adrenergic receptor in a membrane preparation.

-

Materials:

-

Membrane preparation from cells or tissues expressing beta-2 adrenergic receptors.

-

Radiolabeled antagonist (e.g., [3H]-dihydroalprenolol).

-

Unlabeled salbutamol.

-

Assay buffer (e.g., Tris-HCl with MgCl2).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled antagonist and varying concentrations of unlabeled salbutamol.

-

Allow the reaction to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity on the filters using a scintillation counter.

-

The concentration of unlabeled salbutamol that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.

-

Figure 2: Workflow for a radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of salbutamol to stimulate the production of intracellular cAMP.

-

Principle: A competitive immunoassay where cAMP produced by the cells competes with a labeled cAMP for binding to a specific anti-cAMP antibody.

-

Materials:

-

Cultured human airway smooth muscle cells.

-

Salbutamol at various concentrations.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer.

-

cAMP assay kit (e.g., ELISA, HTRF).

-

-

Procedure:

-

Seed cells in a multi-well plate and grow to confluence.

-

Pre-treat cells with a PDE inhibitor.

-

Stimulate cells with varying concentrations of salbutamol for a defined period.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the cAMP concentration using a competitive immunoassay kit.

-

Plot the cAMP concentration against the salbutamol concentration to determine the EC50 value.

-

Measurement of Intracellular Calcium ([Ca2+]i)

This assay visualizes and quantifies changes in intracellular calcium concentration in response to salbutamol.

-

Principle: Use of a fluorescent calcium indicator, such as Fura-2 AM, which changes its fluorescence properties upon binding to Ca2+.

-

Materials:

-

Isolated bronchial smooth muscle cells.

-

Fura-2 AM calcium indicator dye.

-

Fluorescence microscope or plate reader with appropriate filters.

-

Salbutamol and a contractile agonist (e.g., acetylcholine).

-

-

Procedure:

-

Load the isolated cells with Fura-2 AM.

-

Induce a contractile response and [Ca2+]i oscillations with a contractile agonist.

-

Add salbutamol at various concentrations.

-

Record the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 510 nm).

-

The ratio of the fluorescence intensities is used to calculate the intracellular calcium concentration.

-

Isometric Tension Measurement in Isolated Bronchial Rings

This ex vivo assay measures the direct effect of salbutamol on the contractility of intact bronchial tissue.

-

Principle: Measurement of the isometric force generated by isolated bronchial rings in an organ bath.

-

Materials:

-

Isolated bronchial rings from animal or human tissue.

-

Organ bath system with a force transducer.

-

Krebs-Henseleit solution.

-

A contractile agent (e.g., carbachol, histamine).

-

Salbutamol.

-

-

Procedure:

-

Mount the bronchial rings in the organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2, and maintained at 37°C.

-

Apply a baseline tension and allow the tissue to equilibrate.

-

Induce a stable contraction with a contractile agent.

-

Add cumulative concentrations of salbutamol to the bath.

-

Record the relaxation response as a change in isometric tension.

-

Construct a concentration-response curve to determine the potency (pD2 or EC50) of salbutamol.

-

Figure 3: Workflow for isometric tension measurement.

Western Blotting for Myosin Light Chain Phosphorylation

This assay determines the phosphorylation status of the myosin light chain, a key indicator of the contractile state of the smooth muscle.

-

Principle: Separation of proteins by size using SDS-PAGE, followed by transfer to a membrane and detection of the phosphorylated myosin light chain using a specific antibody.

-

Materials:

-

Bronchial smooth muscle tissue or cells.

-

Lysis buffer with phosphatase and protease inhibitors.

-

SDS-PAGE gels and electrophoresis apparatus.

-

Transfer apparatus and membranes (PVDF or nitrocellulose).

-

Blocking buffer (e.g., BSA or non-fat milk).

-

Primary antibody specific for phosphorylated myosin light chain.

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate and imaging system.

-

-

Procedure:

-

Treat bronchial smooth muscle with a contractile agonist in the presence or absence of salbutamol.

-

Lyse the cells/tissue and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody against phosphorylated myosin light chain.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensity to determine the relative level of myosin light chain phosphorylation.

-

Conclusion

The bronchodilatory effect of salbutamol hydrochloride is a well-defined process initiated by its selective binding to beta-2 adrenergic receptors on bronchial smooth muscle cells. This interaction triggers a Gs protein-mediated signaling cascade, leading to a significant increase in intracellular cAMP. The subsequent activation of PKA and other downstream effectors results in a reduction of intracellular calcium and a decrease in the phosphorylation of the myosin light chain, ultimately causing muscle relaxation and relief from bronchoconstriction. The quantitative data and experimental protocols provided in this guide offer a robust framework for the continued investigation and development of beta-2 adrenergic receptor agonists in the treatment of respiratory diseases.

References

- 1. youtube.com [youtube.com]

- 2. Membrane-Facilitated Receptor Access and Binding Mechanisms of Long-Acting β2-Adrenergic Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assaying Protein Kinase Activity with Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Effects of salbutamol on intracellular calcium oscillations in porcine airway smooth muscle. | Semantic Scholar [semanticscholar.org]

- 8. Effects of salbutamol on intracellular calcium oscillations in porcine airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Salbutamol Hydrochloride's Signaling Pathway and cAMP Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core signaling pathway of salbutamol hydrochloride, with a specific focus on its mechanism of activating the second messenger cyclic adenosine monophosphate (cAMP). Salbutamol, a short-acting β2-adrenergic receptor agonist, is a cornerstone in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is primarily attributed to its ability to induce bronchodilation through the relaxation of airway smooth muscle cells. This guide will delve into the molecular interactions, present quantitative data on its activity, detail relevant experimental protocols, and provide visual representations of the key pathways and workflows.

The Core Signaling Pathway: From Receptor to Cellular Response

Salbutamol exerts its pharmacological effects by binding to and activating β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) predominantly expressed on the surface of airway smooth muscle cells. This interaction initiates a well-defined signaling cascade that culminates in the relaxation of these muscle cells.

The canonical signaling pathway is as follows:

-

Receptor Binding: Salbutamol binds to the β2-adrenergic receptor, inducing a conformational change in the receptor protein.

-

G-Protein Activation: This conformational change facilitates the coupling of the receptor to a stimulatory G-protein (Gs). Upon coupling, the Gαs subunit of the G-protein releases its bound guanosine diphosphate (GDP) and binds guanosine triphosphate (GTP), leading to its dissociation from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs subunit translocates along the inner leaflet of the plasma membrane and binds to and activates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). This leads to a rapid increase in the intracellular concentration of cAMP.

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger and binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of the catalytic subunits of PKA.

-

Downstream Phosphorylation and Muscle Relaxation: Activated PKA phosphorylates several downstream targets within the smooth muscle cell, leading to a decrease in intracellular calcium levels and a reduction in the activity of myosin light-chain kinase (MLCK). These events collectively result in the relaxation of the airway smooth muscle, leading to bronchodilation.

Caption: The canonical signaling cascade initiated by salbutamol binding to the β2-adrenergic receptor, leading to the activation of adenylyl cyclase and the production of cAMP, which ultimately results in smooth muscle relaxation.

Quantitative Data on cAMP Activation

The potency and efficacy of salbutamol and other β2-adrenergic receptor agonists can be quantified by measuring their ability to stimulate cAMP production in relevant cell types, such as human airway smooth muscle (HASM) cells. The following tables summarize key quantitative data from published studies.

Table 1: Potency (EC50) and Efficacy (Maximal Response) of β2-Agonists on cAMP Formation in Human Airway Smooth Muscle (HASM) Cells

| Agonist | EC50 (µM) for cAMP Formation | Maximal Response (% of Isoprenaline) | Reference |

| Salbutamol | 0.6 | 19% | [1] |

| Terbutaline | 2.3 | 38% | [1] |

| Salmeterol | 0.0012 | 18% | [1] |

| Isoprenaline | 0.08 | 100% | [1] |

Table 2: Time and Concentration-Dependent Effects of Salbutamol on Apoptosis in Human Airway Smooth Muscle Cells (ASMCs)

| Treatment | Concentration (µM) | Duration (hours) | Apoptotic Positive Rate (q value) | p-value | Reference |

| Salbutamol | 100 | 48 | 24.04 | < 0.0001 | [2] |

| Salbutamol | 300 | 48 | 58.47 | < 0.0001 | [2] |

| 8-Br-cAMP | 100 | 48 | 27.78 | < 0.0001 | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify the effects of salbutamol on the cAMP signaling pathway.

Measurement of Intracellular cAMP Levels using Competitive ELISA

This protocol describes a common method for quantifying intracellular cAMP levels in cultured cells following stimulation with salbutamol.

Objective: To determine the concentration-dependent effect of salbutamol on intracellular cAMP accumulation.

Materials:

-

Human Airway Smooth Muscle (HASM) cells

-

Cell culture medium (e.g., DMEM) with 10% fetal bovine serum

-

Salbutamol hydrochloride

-

Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)

-

Cell lysis buffer

-

Commercially available cAMP competitive ELISA kit

-

Microplate reader

Procedure:

-

Cell Culture: Culture HASM cells in appropriate multi-well plates until they reach 80-90% confluency.

-

Serum Starvation: Prior to the experiment, serum-starve the cells for a defined period (e.g., 24 hours) to reduce basal signaling.

-

Pre-incubation with PDE Inhibitor: Wash the cells with serum-free medium and then pre-incubate with a PDE inhibitor (e.g., 100 µM IBMX) for 30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.

-

Salbutamol Stimulation: Prepare a serial dilution of salbutamol in serum-free medium containing the PDE inhibitor. Add the different concentrations of salbutamol to the cells and incubate for a specified time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (medium with PDE inhibitor only).

-

Cell Lysis: After the stimulation period, aspirate the medium and lyse the cells by adding the cell lysis buffer provided in the ELISA kit.

-

cAMP Quantification: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP to wells pre-coated with an anti-cAMP antibody. The unlabeled cAMP in the cell lysate competes with the HRP-labeled cAMP for binding to the antibody.

-

Signal Detection: After incubation and washing steps, add the substrate solution. The intensity of the colorimetric signal is inversely proportional to the amount of cAMP in the sample.

-

Data Analysis: Measure the absorbance using a microplate reader. Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample by interpolating from the standard curve. Plot the cAMP concentration against the logarithm of the salbutamol concentration to determine the EC50 value.

Caption: A streamlined workflow for quantifying intracellular cAMP levels in response to salbutamol stimulation using a competitive ELISA.

Bioluminescence Resonance Energy Transfer (BRET) Assay for Receptor-G Protein Interaction

BRET is a powerful technique to study protein-protein interactions in living cells. This protocol outlines a general approach to monitor the interaction between the β2-adrenergic receptor and Gs protein upon salbutamol stimulation.

Objective: To measure the real-time interaction between the β2-adrenergic receptor and Gs protein in response to salbutamol.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for β2-adrenergic receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc)

-

Expression vectors for Gαs, Gβ, and Gγ subunits, with one subunit fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP)

-

Cell culture and transfection reagents

-

BRET substrate (e.g., coelenterazine h)

-

Luminometer capable of measuring dual-wavelength emissions

Procedure:

-

Cell Transfection: Co-transfect HEK293 cells with the expression vectors for the BRET donor-tagged β2-adrenergic receptor and the BRET acceptor-tagged G-protein subunits.

-

Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate.

-

Agonist Stimulation: On the day of the assay, wash the cells and replace the medium with a buffer suitable for BRET measurements. Add salbutamol at various concentrations to the wells.

-

Substrate Addition: Add the BRET substrate (e.g., coelenterazine h) to each well.

-

BRET Measurement: Immediately measure the luminescence at two different wavelengths (one for the donor and one for the acceptor) using a luminometer.

-

Data Analysis: Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity. An increase in the BRET ratio upon salbutamol addition indicates a closer proximity between the β2-adrenergic receptor and the Gs protein, signifying receptor-G protein interaction. Plot the change in BRET ratio against the logarithm of the salbutamol concentration to generate a dose-response curve.

Conclusion

The activation of the cAMP signaling pathway by salbutamol hydrochloride is a well-characterized and critical mechanism for its therapeutic action in respiratory diseases. This guide has provided a comprehensive overview of this pathway, from the initial receptor-ligand interaction to the downstream cellular response. The presented quantitative data and detailed experimental protocols offer valuable resources for researchers and drug development professionals working to further understand and modulate this important signaling cascade. The visualization of the signaling pathway and experimental workflow aims to provide a clear and concise reference for these complex processes. Further research into the nuances of this pathway, including receptor desensitization and potential biased agonism, will continue to inform the development of next-generation therapeutics for respiratory disorders.

References

Enantioselective Effects of (R)-Salbutamol vs. (S)-Salbutamol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salbutamol, a widely used short-acting β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospasm in respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Commercially, salbutamol is available as a racemic mixture, comprising equal parts of its two enantiomers: (R)-salbutamol (levalbuterol) and (S)-salbutamol. While chemically identical in composition and connectivity, these stereoisomers exhibit markedly different pharmacological and pharmacokinetic profiles. This technical guide provides a comprehensive analysis of the enantioselective effects of (R)- and (S)-salbutamol, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways to inform research and drug development endeavors.

Core Concepts: Enantioselectivity in Salbutamol

The therapeutic efficacy of racemic salbutamol is almost exclusively attributed to the (R)-enantiomer, which acts as a potent agonist at the β2-adrenergic receptor, leading to bronchodilation.[2] In contrast, (S)-salbutamol is largely considered inactive at this receptor.[2] Emerging evidence, however, suggests that (S)-salbutamol is not merely an inert component but may contribute to pro-inflammatory responses and potentially counteract the beneficial effects of its (R)-counterpart.[3] These distinct pharmacological actions underscore the importance of understanding the enantioselective properties of salbutamol.

Data Presentation: A Quantitative Comparison

The following tables summarize the key pharmacodynamic and pharmacokinetic parameters of (R)-salbutamol and (S)-salbutamol, highlighting the significant differences in their biological activity and disposition.

Table 1: Pharmacodynamic Parameters of Salbutamol Enantiomers

| Parameter | (R)-Salbutamol | (S)-Salbutamol | Reference(s) |

| β2-Adrenergic Receptor Binding Affinity (Ki) | Significantly lower than (S)-salbutamol (reported to be ~150-fold higher affinity) | Significantly higher than (R)-salbutamol | [2][4] |

| Functional Potency (EC50) for cAMP Accumulation | Potent agonist | No significant activity | [2] |

| Functional Efficacy (Emax) for cAMP Accumulation | Full agonist (relative to isoprenaline) | No significant activity | [2] |

| Bronchodilatory Effect (in vivo) | Active | Inactive | [5][6] |

| Bronchoprotective Effect (in vivo) | Active | Weak to no effect | [5][6] |

Table 2: Pharmacokinetic Parameters of Salbutamol Enantiomers in Humans (Inhaled Administration)

| Parameter | (R)-Salbutamol | (S)-Salbutamol | Reference(s) |

| Time to Maximum Plasma Concentration (Tmax) | ~0.22 hours | Slower and more variable | [7] |

| Maximum Plasma Concentration (Cmax) | Lower | Higher | [8][9] |

| Area Under the Curve (AUC) | Lower | Higher | [9] |

| Elimination Half-life (t1/2) | Shorter (~3-4 hours) | Longer (~5-6 hours) | [10][11] |

| Metabolism | Preferentially metabolized by sulfotransferase | Slower metabolism, leading to accumulation | [12] |

Signaling Pathways: Divergent Mechanisms of Action

The differential effects of (R)- and (S)-salbutamol stem from their distinct interactions with cellular signaling pathways.

(R)-Salbutamol Signaling Pathway

(R)-Salbutamol exerts its therapeutic effect through the canonical β2-adrenergic receptor signaling cascade. Binding of (R)-salbutamol to the Gs protein-coupled β2-adrenergic receptor on airway smooth muscle cells activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[10] Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and smooth muscle relaxation (bronchodilation).[13]

(S)-Salbutamol: A Postulated Signaling Pathway

While (S)-salbutamol does not significantly activate the β2-adrenergic receptor, some evidence suggests it may have biological activity through alternative pathways.[1] It has been proposed that (S)-salbutamol could interact with muscarinic receptors or other mechanisms to increase intracellular calcium concentrations, which would promote bronchoconstriction, potentially opposing the effects of (R)-salbutamol.[3] Further research is needed to fully elucidate the signaling pathways associated with (S)-salbutamol.

Experimental Protocols

Detailed and robust experimental protocols are essential for accurately characterizing the enantioselective effects of salbutamol. The following sections provide methodologies for key in vitro and analytical experiments.

Radioligand Binding Assay for β2-Adrenergic Receptor Affinity

This protocol outlines a competitive binding assay to determine the binding affinities (Ki) of (R)- and (S)-salbutamol for the β2-adrenergic receptor.

1. Materials:

-

Cell membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]-dihydroalprenolol (a non-selective β-adrenergic antagonist).

-

(R)-Salbutamol and (S)-salbutamol standards.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail and scintillation counter.

2. Procedure:

-

Prepare serial dilutions of (R)-salbutamol and (S)-salbutamol in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding: Cell membranes, [³H]-dihydroalprenolol, and assay buffer.

-

Non-specific binding: Cell membranes, [³H]-dihydroalprenolol, and a high concentration of a non-labeled antagonist (e.g., 10 µM propranolol).

-

Competitive binding: Cell membranes, [³H]-dihydroalprenolol, and varying concentrations of either (R)-salbutamol or (S)-salbutamol.

-

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competing ligand ((R)- or (S)-salbutamol).

-

Determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol describes a cell-based assay to measure the functional potency (EC50) and efficacy (Emax) of (R)- and (S)-salbutamol in stimulating cAMP production.

1. Materials:

-

A cell line endogenously or recombinantly expressing the human β2-adrenergic receptor (e.g., A549 or HEK293 cells).

-

Cell culture medium and supplements.

-

(R)-Salbutamol and (S)-salbutamol standards.

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

-

Lysis buffer (if required by the kit).

2. Procedure:

-

Seed the cells in a 96-well or 384-well plate and culture until they reach the desired confluency.

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with a PDE inhibitor in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.

-

Add serial dilutions of (R)-salbutamol or (S)-salbutamol to the wells. Include a vehicle control and a positive control (e.g., isoprenaline).

-

Incubate for 15-30 minutes at 37°C.

-

Lyse the cells (if necessary, according to the cAMP assay kit instructions).

-

Measure the intracellular cAMP levels using the chosen cAMP assay kit, following the manufacturer's protocol.

3. Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Convert the raw assay signal to cAMP concentrations.

-

Plot the cAMP concentration against the log concentration of the agonist ((R)- or (S)-salbutamol).

-

Fit a sigmoidal dose-response curve to the data to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximum response).

Chiral Separation of Salbutamol Enantiomers by HPLC

This protocol provides a general method for the analytical separation of (R)- and (S)-salbutamol, which is crucial for pharmacokinetic studies and quality control.

1. Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

-

Chiral stationary phase column (e.g., a teicoplanin-based column).[12]

-

Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formate), with the exact composition optimized for the specific column.

-

(R)-Salbutamol and (S)-salbutamol reference standards.

-

Sample containing a mixture of salbutamol enantiomers (e.g., from plasma or a pharmaceutical formulation).

2. Sample Preparation:

-

For biological samples (e.g., plasma), perform a protein precipitation step (e.g., with acetonitrile) followed by centrifugation.

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration.[14]

-

Dissolve the extracted residue or the pharmaceutical formulation in the mobile phase.

3. Chromatographic Conditions:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the prepared sample onto the column.

-

Run the analysis using an isocratic or gradient elution program, as optimized for the specific separation.

-

Detect the enantiomers using a UV detector at an appropriate wavelength (e.g., 276 nm) or a mass spectrometer for higher sensitivity and selectivity.

4. Data Analysis:

-

Identify the peaks corresponding to (R)- and (S)-salbutamol based on the retention times of the reference standards.

-

Quantify the amount of each enantiomer by integrating the peak areas and comparing them to a calibration curve generated with the reference standards.

Conclusion

The enantiomers of salbutamol exhibit profound differences in their pharmacodynamic and pharmacokinetic properties. (R)-salbutamol is the therapeutically active enantiomer, responsible for the bronchodilatory effects of the racemic mixture through its potent agonism at the β2-adrenergic receptor. In contrast, (S)-salbutamol is largely inactive at this receptor and is cleared more slowly from the body, leading to its accumulation with repeated dosing. The potential for (S)-salbutamol to exert distinct, and possibly opposing, biological effects highlights the importance of enantioselective analysis in both preclinical and clinical research. The data and protocols presented in this technical guide provide a framework for researchers and drug development professionals to further investigate the nuanced pharmacology of salbutamol enantiomers and to inform the development of future respiratory therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Bronchopulmonary pharmacokinetics of (R)‐salbutamol and (S)‐salbutamol enantiomers in pulmonary epithelial lining fluid and lung tissue of horses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Salbutamol Result Summary | BioGRID [thebiogrid.org]

- 5. Bronchoprotective and bronchodilator effects of single doses of (S)-salbutamol, (R)-salbutamol and racemic salbutamol in patients with bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of single doses of S-salbutamol, R-salbutamol, racemic salbutamol, and placebo on the airway response to methacholine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics and relative bioavailability of salbutamol metered-dose inhaler in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and extrapulmonary beta 2 adrenoceptor activity of nebulised racemic salbutamol and its R and S isomers in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. litfl.com [litfl.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 14. Chiral separation of salbutamol enantiomers in human plasma | Semantic Scholar [semanticscholar.org]

The Selective Affinity of Salbutamol for the β2-Adrenergic Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Salbutamol, a widely utilized short-acting β2-adrenergic receptor agonist, plays a critical role in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic efficacy is intrinsically linked to its selective binding and activation of the β2-adrenergic receptor (β2AR), a member of the G protein-coupled receptor (GPCR) superfamily. This technical guide provides an in-depth analysis of the selectivity of salbutamol for the β2AR, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Analysis of Salbutamol's Adrenergic Receptor Selectivity

The selectivity of a ligand for its target receptor is a cornerstone of its pharmacological profile, dictating both its therapeutic efficacy and its potential for off-target side effects. The affinity (pKi) and functional potency (pEC50) of salbutamol have been quantified for human β1, β2, and β3-adrenergic receptors, typically in cellular systems like Chinese Hamster Ovary (CHO-K1) cells stably expressing each receptor subtype.[1]

Binding Affinity and Functional Potency of Salbutamol

The following table summarizes the binding affinities (pKi) and functional potencies (pEC50) of salbutamol for the human β1, β2, and β3-adrenergic receptors. The data is derived from studies utilizing whole-cell radioligand binding and cAMP accumulation assays in CHO-K1 cells.[1]

| Receptor Subtype | Ligand | pKi (Binding Affinity) | pEC50 (Functional Potency) | Cell Line | Assay Type |

| β1-Adrenergic | Salbutamol | 5.83 ± 0.06 | 5.67 ± 0.05 | CHO-K1 | [³H]-CGP 12177 Binding / cAMP Accumulation |

| β2-Adrenergic | Salbutamol | 4.71 ± 0.16 | 6.95 ± 0.07 | CHO-K1 | [³H]-CGP 12177 Binding / cAMP Accumulation |

| β3-Adrenergic | Salbutamol | < 4 | < 5 | CHO-K1 | [³H]-CGP 12177 Binding / cAMP Accumulation |

Data sourced from Baker, 2010.[1]

These data quantitatively demonstrate salbutamol's selectivity for the β2-adrenergic receptor over the β1 and β3 subtypes. The pKi and pEC50 values for the β2AR are significantly higher than those for the β1AR, indicating a stronger binding affinity and greater functional potency at its target receptor. The selectivity for β2 over β1 is approximately 13-fold in terms of binding affinity. The affinity and potency for the β3AR are notably lower.

Experimental Protocols

The determination of a ligand's receptor selectivity profile relies on robust and reproducible experimental methodologies. The following sections detail the protocols for two key assays used to quantify the binding affinity and functional potency of compounds like salbutamol.

Radioligand Binding Assay: Determining Binding Affinity (pKi)

This protocol describes a competitive radioligand binding assay using whole cells expressing the target receptor.

Objective: To determine the binding affinity (Ki) of a test compound (e.g., salbutamol) for a specific β-adrenergic receptor subtype by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cells: CHO-K1 cells stably transfected with the human β1, β2, or β3-adrenergic receptor.

-

Radioligand: [³H]-CGP 12177, a hydrophilic β-adrenergic antagonist.[1][2][3]

-

Non-specific Binding Control: 10 µM Propranolol.

-

Assay Buffer: Typically a buffered saline solution (e.g., HBSS) with a protein carrier (e.g., BSA).

-

Test Compound: Salbutamol, prepared in a series of dilutions.

-

Scintillation Fluid and Counter.

Procedure:

-

Cell Culture: Culture the transfected CHO-K1 cells to confluence in appropriate cell culture plates.

-

Assay Preparation: On the day of the experiment, wash the cells with assay buffer.

-

Incubation:

-

Add a fixed concentration of [³H]-CGP 12177 to each well.

-

For the determination of non-specific binding, add 10 µM propranolol to a set of wells.

-

Add varying concentrations of salbutamol to the remaining wells.

-

Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Termination and Washing:

-

Terminate the binding reaction by rapidly aspirating the incubation medium.

-

Wash the cells multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Cell Lysis and Scintillation Counting:

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of salbutamol.

-

Determine the IC50 value (the concentration of salbutamol that inhibits 50% of the specific binding of the radioligand) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

References

- 1. The selectivity of beta-adrenoceptor agonists at human beta1-, beta2- and beta3-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CGP-12177. A hydrophilic beta-adrenergic receptor radioligand reveals high affinity binding of agonists to intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioligand binding studies of the atypical beta 3-adrenergic receptor in rat brown adipose tissue using [3H]CGP 12177 - PubMed [pubmed.ncbi.nlm.nih.gov]

Long-Term Effects of Salbutamol Hydrochloride in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term effects of salbutamol hydrochloride observed in various animal models. The information is intended to support researchers, scientists, and drug development professionals in understanding the preclinical implications of chronic salbutamol exposure. This document summarizes key findings across multiple physiological systems, details experimental methodologies, and visualizes relevant biological pathways and workflows.

Introduction

Salbutamol, also known as albuterol, is a short-acting β2-adrenergic receptor agonist widely used in the clinical management of bronchoconstriction in diseases like asthma and chronic obstructive pulmonary disease (COPD). While its acute effects are well-documented, understanding the consequences of long-term administration is crucial for evaluating its safety profile and exploring potential new therapeutic applications. Animal models provide an invaluable platform for investigating these long-term effects in a controlled manner. This guide synthesizes findings from studies on various animal species, including rodents (mice, rats, guinea pigs), canines, felines, and swine.

Effects on Organ Systems

Respiratory System

Long-term administration of salbutamol in animal models of allergic asthma has yielded complex and sometimes contradictory results. While beneficial in the short term, chronic use may lead to tolerance or even detrimental effects.

Key Findings:

-

In a murine model of allergic asthma, long-term inhalation of racemic (RS)-albuterol, as well as its individual isomers (S)- and (R)-albuterol, resulted in a significant increase in immediate allergic response (IAR) and airway hyperresponsiveness (AHR).[1] Interestingly, the (S)-isomer, which has low affinity for the β2-receptor, produced similar effects to the active (R)-isomer, suggesting a mechanism independent of β2-agonism.[1]

-

Conversely, another study in a murine model of chronic allergic pulmonary inflammation showed that salbutamol improved markers of epithelial function, such as increasing ciliary beat frequency (CBF). This suggests a potential positive impact on mucociliary transport in chronic respiratory diseases.

-

In guinea pigs, chronic exposure to nebulized salbutamol led to the development of tachyphylaxis (tolerance) to its bronchodilator effects.[2]

| Animal Model | Administration Route | Dosage | Duration | Key Respiratory Effects | Reference |

| Mouse (Balb/C) | Inhalation | (RS)-albuterol: 5 mg/ml; (R)- & (S)-albuterol: 2.5 mg/ml | 7 days (twice daily) | Increased Immediate Allergic Response (IAR) and Airway Hyperresponsiveness (AHR) | [1] |

| Mouse | - | - | Chronic | Improved ciliary beat frequency | |

| Guinea Pig | Nebulization | 5 mg/ml | 15 days | Development of tachyphylaxis to bronchodilator effects | [2] |

Skeletal Muscle

Chronic salbutamol administration has been shown to induce anabolic effects on skeletal muscle across various animal models, leading to interest in its potential therapeutic use for muscle wasting conditions.

Key Findings:

-

In rats, repeated administration of salbutamol at both therapeutic and "doping" doses led to a marked increase in the size of skeletal muscles, including the soleus, gastrocnemius, and plantaris. This hypertrophic effect was associated with an early increase in serum creatine phosphokinase (CK) and its myocardial isoenzyme (CKmb).[3]

-

A study on diabetic rats demonstrated that four weeks of oral salbutamol treatment significantly improved muscle strength and coordination, increased lean muscle mass, and ameliorated muscle atrophy.[4] The treatment also restored perturbed muscle metabolites involved in inflammation and oxidative stress.[4]

-

In canines, salbutamol increased the weight of the latissimus dorsi muscle and induced changes in muscle fiber protein expression, favoring a shift towards faster-twitch characteristics.[5]

| Animal Model | Administration Route | Dosage | Duration | Key Skeletal Muscle Effects | Reference |

| Rat | - | Therapeutic: 16 µg/kg (twice daily); Doping: 3 mg/kg (twice daily) | 90 days | Increased size of soleus, gastrocnemius, and plantaris muscles; Increased serum CK and CKmb | [3] |

| Rat (Diabetic) | Oral | 6 mg/kg | 4 weeks | Improved muscle strength and coordination; Increased lean muscle mass; Amelioration of muscle atrophy | [4] |

| Canine | - | - | - | Increased weight of latissimus dorsi muscle; Shift towards fast-twitch fiber characteristics | [5] |

Cardiovascular System

The long-term cardiovascular effects of salbutamol are a significant area of investigation due to the known acute effects of β2-agonists on heart rate and blood pressure.

Key Findings:

-

Retrospective evaluation of acute salbutamol exposure in dogs revealed that tachycardia is the most common clinical sign (80.6% of cases).[6] While this reflects acute exposure, it highlights the primary cardiovascular response.

-

In horses undergoing general anesthesia, salbutamol inhalation led to clinically relevant tachycardia and modifications in blood pressure.

-

Studies in humans, which can inform preclinical research directions, have shown that chronic or high-dose salbutamol therapy is associated with heightened cardiovascular risk signals.[7]

| Animal Model | Administration Route | Dosage | Duration | Key Cardiovascular Effects | Reference |

| Dog | Accidental Ingestion | Variable | Acute | Tachycardia (80.6%), Tachypnea (32.9%) | [6] |

| Horse | Inhalation | - | - | Tachycardia and blood pressure modifications |

Reproductive System

Data on the long-term effects of salbutamol on the reproductive system in animal models is limited. However, some studies provide initial insights.

Key Findings:

-

A study in a bovine oviduct model showed that salbutamol increased cilia beat frequency and particle transport speed, suggesting a potential role in modulating tubal function.[8] Importantly, sperm-binding and survival were not impeded by salbutamol exposure.[8]

| Animal Model | Administration Route | Dosage | Duration | Key Reproductive Effects | Reference |

| Bovine (Oviduct explant) | In vitro | 1 µM and 10 µM | Up to 3 hours | Increased cilia beat frequency and particle transport speed; No negative impact on sperm-binding or survival | [8] |

Central Nervous System

The effects of long-term salbutamol administration on the central nervous system are an emerging area of research.

Key Findings:

-

One study suggested that early administration of albuterol might interfere with fear conditioning and consolidation/reconsolidation, potentially decreasing the risk for the development of post-traumatic stress symptoms.

| Animal Model | Administration Route | Dosage | Duration | Key Central Nervous System Effects | Reference |

| - | - | - | - | Potential interference with fear conditioning and memory consolidation |

Experimental Protocols

Chronic Inhalation Exposure in Mice

Objective: To assess the long-term effects of inhaled salbutamol on airway responsiveness in a murine model of allergic asthma.

Methodology:

-

Animal Model: Balb/C mice.

-

Sensitization and Challenge: Mice are sensitized and subsequently challenged with ovalbumin (OVA) to induce an asthma-like phenotype.[1]

-

Drug Administration:

-

Mice are placed in individual compartments of a pie-shaped aerosol chamber.[1]

-

Nebulization of either racemic (RS)-albuterol (5 mg/ml), (R)-albuterol (2.5 mg/ml), (S)-albuterol (2.5 mg/ml), or a phosphate-buffered saline (PBS) vehicle control is performed for 20 minutes, twice daily (morning and late afternoon).[1]

-

The treatment is continued for seven consecutive days.[1]

-

-

Outcome Assessment:

-

Eighteen hours after the final nebulization, immediate allergic response (IAR) to inhaled allergen and airway hyperresponsiveness (AHR) to inhaled methacholine are assessed by measuring respiratory mechanics (e.g., elastance and resistance).[1]

-

Chronic Oral Administration in Diabetic Rats

Objective: To evaluate the effect of oral salbutamol on skeletal muscle atrophy in a rat model of type 2 diabetes.

Methodology:

-

Animal Model: Male Sprague Dawley rats.

-

Induction of Diabetes: A high-fat diet (HFD) and streptozotocin (STZ) are used to induce a type 2 diabetes model.[4]

-

Drug Administration:

-

Salbutamol is administered orally at a dose of 6 mg/kg for four weeks.[4]

-

-

Outcome Assessment:

-

Functional Tests: Muscle grip strength and muscle coordination (wire-hanging, rotarod, footprint, and actophotometer tests) are assessed.[4]

-

Body Composition: Lean muscle mass is analyzed.[4]

-

Biochemical Analysis: Serum levels of pro-inflammatory cytokines (IL-1β, IL-2, IL-6), muscle markers (myostatin, creatine kinase), and testosterone are measured.[4] Myofibrillar protein content and oxidative stress markers in the gastrocnemius muscle are also determined.[4]

-

Histopathology: The cross-sectional area of the gastrocnemius muscle is measured.[4]

-

Metabolomics: 1H NMR is used to analyze muscle metabolomics.[4]

-

Continuous Subcutaneous Infusion in Mice

Objective: To study the effects of chronic, continuous salbutamol delivery on airway responsiveness.

Methodology:

-

Animal Model: Mice.

-

Drug Administration:

-

Osmotic minipumps (e.g., Alzet®) are surgically implanted subcutaneously in the dorsal region of the mice under anesthesia.

-

The minipumps are loaded with a salbutamol solution calculated to deliver a specific dose continuously over a prolonged period (e.g., 0.5 mg/kg/day for 28 days).

-

-

Outcome Assessment:

-

At the end of the infusion period, various physiological and cellular parameters can be assessed, such as airway hyperresponsiveness to methacholine.

-

Signaling Pathways and Experimental Workflows

β2-Adrenergic Receptor Signaling Pathway

Salbutamol exerts its effects primarily through the activation of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway is as follows:

Caption: β2-Adrenergic Receptor Signaling Cascade.

Experimental Workflow for Chronic Drug Administration

The following diagram illustrates a typical workflow for a long-term study of an investigational drug in an animal model.

Caption: General Experimental Workflow.

Conclusion

The long-term administration of salbutamol hydrochloride in animal models reveals a complex profile of effects that vary depending on the organ system, species, and experimental conditions. In the respiratory system, while potentially beneficial for epithelial function, chronic use can lead to tolerance and, in some models of allergic asthma, may exacerbate airway hyperresponsiveness. The anabolic effects on skeletal muscle are consistently observed across multiple species, suggesting a potential therapeutic avenue for muscle-wasting diseases. Cardiovascular effects, primarily tachycardia, are a known risk that requires careful consideration, especially at high doses. The effects on the reproductive and central nervous systems are less well-studied and represent important areas for future research. The detailed protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for the design and interpretation of future preclinical studies on the long-term effects of salbutamol.

References

- 1. researchgate.net [researchgate.net]

- 2. Short-term effects of inhaled salbutamol on autonomic cardiovascular control in healthy subjects: a placebo-controlled study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Features of β2 Adrenergic Receptor: Crystal Structures and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iacuc.wsu.edu [iacuc.wsu.edu]

- 5. Signaling from β1- and β2-adrenergic receptors is defined by differential interactions with PDE4 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The behavioral effect of salbutamol (a beta-adrenergic receptor stimulant) on reserpine- and propranolol-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. graphviz.org [graphviz.org]

- 8. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Pharmacokinetics and Bioavailability of Salbutamol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacokinetic profile and bioavailability of salbutamol hydrochloride, a widely utilized short-acting β2-adrenergic receptor agonist. The information presented herein is intended to serve as a critical resource for professionals engaged in respiratory drug research and development.

Introduction

Salbutamol, also known as albuterol, is a cornerstone in the management of bronchospasm associated with respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1][2][3][4] Its therapeutic efficacy is intrinsically linked to its pharmacokinetic and pharmacodynamic properties. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) is paramount for optimizing drug delivery, ensuring patient safety, and guiding the development of novel formulations.

Pharmacokinetic Profile

The pharmacokinetic parameters of salbutamol are significantly influenced by the route of administration, with oral, intravenous, and inhaled formulations exhibiting distinct profiles.[3][5]

Absorption

Salbutamol is rapidly absorbed following oral and inhaled administration.[5] After oral administration, peak plasma concentrations are typically observed within 2 to 3 hours.[6][7] In contrast, the inhaled route leads to a more rapid onset of action, with maximal effects seen between 15 and 30 minutes, as the drug acts directly on the bronchial smooth muscle.[5][8] While a portion of the inhaled dose is absorbed systemically through the lungs, a significant fraction is often swallowed and absorbed via the gastrointestinal tract.[7][9]

Distribution

Salbutamol exhibits a large volume of distribution and is approximately 10% bound to plasma proteins.[6] Studies in animal models have indicated that salbutamol can cross the blood-brain barrier, reaching concentrations in the brain that are about 5% of those in the plasma.[10] It has also been shown to cross the placenta.[10]

Metabolism

Salbutamol undergoes extensive metabolism, primarily in the liver.[6][10] The principal metabolic pathway is sulfation, leading to the formation of the inactive metabolite, salbutamol-4'-O-sulfate.[1][10] This process is subject to a significant first-pass effect, particularly after oral administration, with estimates of first-pass metabolism being around 50%.[5] Other minor metabolic pathways include isomerization, oxidation, reduction, and glucuronidation.[1][11] The metabolism can also occur to some extent in the gastrointestinal tract.[7]

Excretion

The elimination of salbutamol and its metabolites occurs predominantly through the kidneys via urine.[6][10] Following oral inhalation, between 80% and 100% of the dose is excreted in the urine, with about 10% eliminated in the feces.[10] After oral administration, approximately 75% of the dose is excreted in the urine as metabolites.[10] The elimination half-life of salbutamol is generally in the range of 3 to 6 hours.[5][6][7]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of salbutamol hydrochloride across different routes of administration.

Table 1: Pharmacokinetic Parameters of Salbutamol Following Intravenous Administration

| Parameter | Value | Reference |

| Total Plasma Clearance | 480 ± 123 ml/min | [12][13] |

| Elimination Half-life (t½) | 3.86 ± 0.83 hours | [12][13] |

| Apparent Volume of Distribution (Vd) | 156 ± 38 Liters | [12][13] |

| Urinary Excretion (Unchanged Drug) | 64.2 ± 7.1% of dose | [12][13] |

| Urinary Excretion (Sulphate Conjugate) | 12.0 ± 3.1% of dose | [12][13] |

Table 2: Pharmacokinetic Parameters of Salbutamol Following Oral Administration

| Parameter | Value | Reference |

| Systemic Bioavailability | 50 ± 4% | [12][13] |

| Time to Peak Plasma Concentration (Tmax) | 1.8 ± 0.6 hours | [9] |

| Peak Plasma Concentration (Cmax) | 3.9 ± 1.4 µg/L (for a 1.2 mg dose) | [9] |

| Elimination Half-life (t½) | 4.6 ± 1.1 hours | [9] |

| Urinary Excretion (Unchanged Drug) | 31.8 ± 1.9% of dose | [12][13] |

| Urinary Excretion (Sulphate Conjugate) | 48.2 ± 7.3% of dose | [12][13] |

Table 3: Pharmacokinetic Parameters of Salbutamol Following Inhaled Administration (Metered-Dose Inhaler)

| Parameter | Value | Reference |

| Relative Bioavailability (vs. Oral Solution) | 57 ± 24% | [9] |

| Time to Peak Plasma Concentration (Tmax) | 0.22 ± 0.07 hours | [9] |

| Peak Plasma Concentration (Cmax) | 3.4 ± 1.1 µg/L (for a 1.2 mg dose) | [9] |

| Elimination Half-life (t½) | 4.5 ± 1.5 hours | [9] |

| Onset of Action | Within 15-60 minutes | [6] |

Experimental Protocols

The determination of salbutamol's pharmacokinetic profile relies on robust and sensitive analytical methodologies.

Bioavailability Study Design

A common design for assessing the bioavailability of a new salbutamol formulation is a randomized, two-way crossover study in healthy volunteers.

Bioavailability Study Workflow

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the quantification of salbutamol in biological matrices such as plasma and urine.[14]

Sample Preparation:

-

Protein Precipitation: For plasma samples, proteins are precipitated using a solvent like acetonitrile.

-

Solid-Phase Extraction (SPE): This technique is used to extract salbutamol from the biological matrix and remove interfering substances.[15] An SPE cartridge (e.g., Oasis HLB) is conditioned, the sample is loaded, washed, and then the analyte is eluted with a solvent like methanol.[1]

-

Internal Standard: An internal standard, such as acetaminophen or a deuterated version of salbutamol (d9-salbutamol), is added to the samples to ensure accuracy and precision during analysis.[14][16]

Chromatographic and Mass Spectrometric Conditions:

-

Column: A C18 reversed-phase column or a HILIC column is typically used for separation.[14][16]

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium acetate) is used.[14]

-

Ionization: Positive ion electrospray ionization (ESI) is commonly employed.[14]

-

Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, monitoring specific precursor-to-product ion transitions for salbutamol and the internal standard. For salbutamol, a common transition is m/z 240.2 → 148.1.[14]

Signaling and Metabolic Pathways

Mechanism of Action: β2-Adrenergic Receptor Signaling

Salbutamol exerts its bronchodilatory effects by acting as an agonist at β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs) located on the smooth muscle cells of the airways.[2][3]

Salbutamol Signaling Pathway

Binding of salbutamol to the β2-adrenergic receptor activates the associated stimulatory G-protein (Gs).[1][2] This, in turn, stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][2] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to a decrease in intracellular calcium and ultimately, relaxation of the airway smooth muscle.[1][8]

Metabolic Pathways

The biotransformation of salbutamol is a critical determinant of its pharmacokinetic profile.

Salbutamol Metabolic Pathways

The primary metabolic transformation is sulfate conjugation, catalyzed by the sulfotransferase enzyme SULT1A3, to form the inactive salbutamol-4'-O-sulfate.[1] This process is stereoselective, with a preference for the (R)-enantiomer of salbutamol.[1] More recent studies have identified additional, minor metabolic pathways, including oxidation, reduction, glucuronidation, and isomerization, leading to a more complex metabolic profile than previously understood.[1][11]

References

- 1. benchchem.com [benchchem.com]

- 2. What is the mechanism of Salbutamol sulfate? [synapse.patsnap.com]

- 3. mdpi.com [mdpi.com]

- 4. Salbutamol – eDrug [edrug.mvm.ed.ac.uk]

- 5. litfl.com [litfl.com]

- 6. youtube.com [youtube.com]

- 7. Salbutamol in the Management of Asthma: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. derangedphysiology.com [derangedphysiology.com]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacokinetics [ch.ic.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of intravenous and oral salbutamol and its sulphate conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of salbutamol in human plasma and urine using liquid chromatography coupled to tandem mass spectrometry and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of salbutamol in human plasma and urine by high-performance thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Determination of salbutamol in human plasma after aerosol inhalat...: Ingenta Connect [ingentaconnect.com]

In-Vitro Effects of Salbutamol Hydrochloride on Inflammatory Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Salbutamol, a selective β2-adrenergic receptor agonist, is a cornerstone in the management of bronchospastic diseases due to its potent bronchodilatory effects. Beyond its well-documented impact on airway smooth muscle, a growing body of in-vitro evidence reveals its significant modulatory effects on various inflammatory cells. This technical guide provides an in-depth examination of the actions of salbutamol hydrochloride on key immune cells, including neutrophils, macrophages, mast cells, and lymphocytes. It details the underlying signaling pathways, summarizes quantitative data on cellular responses, and provides comprehensive experimental protocols for assessing these effects. This document serves as a resource for researchers investigating the anti-inflammatory potential of β2-agonists and for professionals in drug development exploring novel therapeutic applications.

Core Mechanism of Action: The β2-Adrenergic Signaling Pathway

Salbutamol exerts its effects by binding to β2-adrenergic receptors, which are G-protein coupled receptors expressed on the surface of numerous cell types, including inflammatory cells.[1][2][3] This interaction initiates a canonical signaling cascade that is central to its anti-inflammatory properties. The binding of salbutamol activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[4][5] The subsequent rise in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).[6][7] PKA then phosphorylates various downstream targets, ultimately modulating gene expression and cellular functions to suppress inflammatory responses.[1][7]

Effects on Specific Inflammatory Cells

Salbutamol's interaction with the β2-adrenergic receptor on different immune cells leads to a variety of anti-inflammatory outcomes.

Neutrophils

Neutrophils are key players in the acute inflammatory response. Salbutamol has been shown to modulate several of their critical functions in vitro.

-

Chemotaxis: Studies indicate that salbutamol can reduce neutrophil chemotaxis, the directed migration of neutrophils toward a chemical stimulus.[8] However, other research using physiological concentrations found no significant effect on neutrophil chemotaxis, viability, or apoptosis.[9][10]

-

Survival/Apoptosis: At clinically relevant concentrations, β2-agonists like salbutamol potentiate the survival effects of corticosteroids on neutrophils by inhibiting apoptosis.[11]

Table 1: Quantitative Effects of Salbutamol on Neutrophil Function

| Parameter | Cell Type | Stimulant | Salbutamol Concentration | Observed Effect | Reference |

| Chemotaxis | Human PMNs | FMLP (10⁻⁶ M) | 10⁻⁵ M | Reduced chemotaxis (from 9.3 mm to 6.7 mm) | [8] |

| Chemotaxis | Human PMNs | N/A | Physiological concentrations | No effect | [9][10] |

| Apoptosis | Human Neutrophils | Budesonide/Fluticasone | Clinically relevant | Potentiated corticosteroid-induced survival | [11] |

Macrophages

Macrophages are critical in both initiating and resolving inflammation. Salbutamol demonstrates significant inhibitory effects on pro-inflammatory macrophage activity.

-

Polarization: (R)-salbutamol inhibits lipopolysaccharide (LPS)-induced M1 macrophage polarization.[12][13] This effect is mediated through the β2-adrenergic receptor, as it can be blocked by the antagonist ICI-118551.[12]

-

Cytokine Production: Salbutamol significantly inhibits the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1) in LPS-stimulated macrophages.[12][13][14][15] This inhibition occurs via suppression of the ERK signaling pathway.[14][15]

-

Reactive Species: The (R)-enantiomer of salbutamol decreases the production of inducible nitric oxide synthase (iNOS), nitric oxide (NO), and reactive oxygen species (ROS) in macrophages.[12][13] Salbutamol also inhibits superoxide generation from stimulated human granulocytes.[1]

Table 2: Quantitative Effects of Salbutamol on Macrophage Function

| Parameter | Cell Line/Type | Stimulant | Salbutamol Formulation | Observed Effect | Reference |

| M1 Polarization | RAW264.7 cells | LPS | (R)-salbutamol | Significantly inhibited M1 polarization | [12][13] |

| TNF-α, IL-1β, MCP-1 mRNA | RAW264.7 cells | LPS | (R)-salbutamol | Significantly downregulated expression | [12] |

| TNF-α, IL-6, iNOS | Rat Peritoneal Macrophages | LPS | Salbutamol | Significantly inhibited induction | [15] |

| TNF-α Production | Mouse Alveolar Macrophages | HKNTHi | Salbutamol (10⁻⁷ M) | Dose-dependent inhibition of TNF-α release | [16] |

| Superoxide (O₂⁻) Release | Human Alveolar Macrophages | Opsonized Zymosan | Salbutamol | Dose-dependent inhibition | [17] |

Mast Cells

Mast cells are pivotal in allergic reactions, releasing pre-formed mediators like histamine. Salbutamol can inhibit this process.

-

Mediator Release: Salbutamol inhibits the IgE-dependent release of histamine and prostaglandin D2 (PGD2) from human lung mast cells.[3][4][18] One study found that salbutamol at 10 µM produced a 39% inhibition of histamine release.[18]

-

Enantiomer-Specific Effects: Interestingly, the (S)-enantiomer of salbutamol has been shown to have pro-inflammatory effects, increasing the production of histamine and IL-4 in murine mast cells, highlighting the differential activities of salbutamol's stereoisomers.[19][20][21]

Table 3: Quantitative Effects of Salbutamol on Mast Cell Function

| Parameter | Cell Type | Stimulant | Salbutamol Formulation/Concentration | Observed Effect | Reference |

| Histamine Release | Human Lung Mast Cells | Anti-IgE | Salbutamol (10 µM) | 39% inhibition | [18] |

| Histamine & IL-4 Production | Murine Mast Cells | IgE | (S)-salbutamol | Increased production of histamine and IL-4 | [19][20] |

Experimental Protocols & Workflows

This section provides detailed methodologies for key in-vitro assays used to evaluate the effects of salbutamol on inflammatory cells.

Neutrophil Chemotaxis Assay (Boyden Chamber)

This assay measures the directed migration of neutrophils towards a chemoattractant.

Methodology:

-

Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using Ficoll-Paque density gradient centrifugation, followed by dextran sedimentation and hypotonic lysis to remove erythrocytes.[22][23] Assess purity using a neutrophil-specific marker (e.g., CD15) via flow cytometry.[22]

-

Chamber Setup: Add chemoattractant solution (e.g., Interleukin-8, fMLP) to the lower wells of a Boyden or Transwell® chamber plate.[22][24] A permeable membrane (typically 3-5 µm pores) separates the upper and lower chambers.[25][26]

-

Cell Treatment: Resuspend isolated neutrophils in assay medium (e.g., RPMI 1640 + 0.5% BSA) at a concentration of 1-2 x 10⁶ cells/mL.[22][23] Pre-incubate the cells with various concentrations of salbutamol hydrochloride or a vehicle control for 15-30 minutes at 37°C.[22]

-

Initiating Chemotaxis: Add the pre-incubated neutrophil suspension to the upper chamber of the inserts.[22]

-

Incubation: Incubate the plate for 60-90 minutes at 37°C in a humidified 5% CO₂ incubator.[22]

-

Quantification: After incubation, remove non-migrated cells from the upper surface of the membrane. Fix and stain the membrane.[25] Count the number of migrated cells that have traversed the membrane to the lower side using a light microscope.[25] Alternatively, migrated cells in the lower chamber can be quantified by measuring ATP levels using a luminescence-based assay.[24]

Macrophage Cytokine Production Assay (ELISA)

This assay quantifies the secretion of specific cytokines by macrophages following stimulation.

Methodology:

-

Cell Culture: Culture a macrophage cell line (e.g., J774A.1 or RAW 264.7) or primary macrophages in complete medium.[27][28] Seed cells in a multi-well plate and allow them to adhere.

-

Cell Treatment: Pre-treat the adherent macrophages with various concentrations of salbutamol hydrochloride or a vehicle control for 1-2 hours.[28]

-

Stimulation: Add a stimulant, such as LPS (e.g., 100 ng/mL to 1 µg/mL), to the wells to induce a pro-inflammatory response.[27][28] Include unstimulated and stimulated control wells.

-

Incubation: Incubate the plate for a designated period (e.g., 16-24 hours) at 37°C to allow for cytokine production and secretion into the medium.[27][28]

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.[28]

-

ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the collected supernatants using commercially available ELISA kits according to the manufacturer's protocol.[27][29] This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, followed by a substrate to produce a measurable color change.[28]

Mast Cell Histamine Release Assay

This assay measures the amount of histamine released from mast cells upon degranulation.

Methodology:

-

Cell Source: Use purified mast cells, cultured mast cells, or basophils from whole blood.[30][31]

-

Cell Treatment: Resuspend cells in a suitable buffer.[32] Add various concentrations of salbutamol hydrochloride or a vehicle control.

-

Stimulation: Induce degranulation by adding a stimulant, such as anti-IgE or ionomycin.[18][32] Incubate for 15-30 minutes at 37°C.[32][33]

-

Reaction Termination & Separation: Stop the reaction by placing the samples on ice or by centrifugation. Separate the supernatant (containing released histamine) from the cell pellet.[32]

-